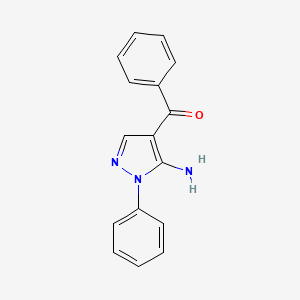

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

(5-amino-1-phenylpyrazol-4-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-16-14(15(20)12-7-3-1-4-8-12)11-18-19(16)13-9-5-2-6-10-13/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGWYPXWGVJIAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Mechanism

The classical method proceeds through a two-step mechanism:

Nitrilimine Cycloaddition Pathway

The regioselective method involves:

-

Nitrilimine Generation : Hydrazonyl chloride decomposes to generate a nitrilimine dipole.

-

1,3-Dipolar Cycloaddition : Reaction with acrylonitrile derivatives forms the pyrazole core with precise substituent positioning.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group in the compound can undergo oxidation to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Inhibition of p38 MAP Kinase

One of the most significant applications of (5-amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is as a selective inhibitor of p38 MAP kinase, an important target in inflammatory diseases. Research has shown that derivatives of this compound exhibit high selectivity and potency against p38 MAPK, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders. The compound's structure allows for unique interactions within the ATP-binding pocket of the enzyme, enhancing its inhibitory effects .

Anticonvulsant Activity

Studies have indicated that related pyrazole derivatives demonstrate anticonvulsant properties. The structural characteristics of (5-amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone contribute to its potential efficacy in managing seizures. Research suggests that modifications to the pyrazole ring can lead to compounds with enhanced anticonvulsant activity, indicating a pathway for developing new therapeutic agents for epilepsy .

Anticancer Properties

The compound has also been evaluated for its anticancer activity against various cancer cell lines, including HeLa cells. Initial findings suggest moderate toxicity against human dermal fibroblasts while exhibiting significant anticancer effects, warranting further exploration into its mechanisms and potential as a chemotherapeutic agent .

Synthesis of Novel Compounds

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for the synthesis of various heterocyclic compounds through condensation reactions with other amines and carbonyls. This versatility is crucial for developing new materials and pharmaceuticals .

Development of Drug Candidates

The compound's ability to form derivatives with improved pharmacological properties makes it a valuable scaffold in drug design. For instance, modifications to the pyrazole structure have led to compounds with enhanced bioavailability and reduced toxicity profiles, which are critical factors in drug development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5-amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

a) Substituent Variations on the Pyrazole Ring

- Nitro-Furyl Substitution: 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone () replaces the amino group with a nitro-furyl substituent. This introduces strong electron-withdrawing effects, reducing hydrogen-bonding capacity compared to the amino analogue. The nitro group also stabilizes intramolecular interactions, forming an S(7) ring motif via C–H⋯O bonds .

- Dimethylpyrazolyl and Pyrimidinyl Groups: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () substitutes the amino group with a dimethylpyrazole and adds a pyrimidine ring.

b) Aromatic vs. Heteroaromatic Methanone Groups

- Pyridinyl Methanone: 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone () replaces the phenylmethanone with a pyridinyl group.

Crystallographic and Hydrogen-Bonding Profiles

- Crystal Packing: The nitro-furyl compound () forms chains via C–H⋯O and π-π interactions, while the amino analogue may engage in stronger N–H⋯O/N–H⋯N bonds, influencing solubility and melting points .

- Hydrogen-Bonding Networks: The amino group’s ability to form multiple hydrogen bonds (e.g., in ) contrasts with nitro or methyl substituents, which rely on weaker van der Waals interactions .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Biological Activity | Hydrogen-Bonding Features | Reference |

|---|---|---|---|---|

| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone | 5-NH₂, 1-Ph, 4-PhCO | Antioxidant/CNS modulation | N–H⋯O/N–H⋯N | |

| 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone | 3-NO₂-furyl, 1-Ph, 4-PhCO | Antimicrobial | C–H⋯O, π-π stacking | |

| (3,5-Dimethylpyrazol-1-yl)-[4-(pyrazolo[3,4-d]pyrimidinyl)phenyl]methanone | 3,5-Me₂, pyrimidine | Kinase inhibition | π-π stacking, C–H⋯N | |

| 5-(Diphenylpyrazolyl)-dihydropyrazol-1-ylmethanone | Pyridinyl-CO, dihydropyrazole | Anticancer | N⋯H–C (pyridine), π-π |

Table 2: Crystallographic Data

| Compound | Space Group | Hydrogen Bonds | Notable Interactions | Reference |

|---|---|---|---|---|

| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone | P 1 | Intramolecular N–H⋯O | Aromatic π-π stacking | |

| 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone | P2₁/c | C–H⋯O, C–H⋯Cg | Intermolecular π-π (3.44 Å) |

Biological Activity

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by an amino group and a phenylmethanone moiety, suggests a diverse range of interactions with biological targets.

The molecular formula of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is with a molecular weight of 263.29 g/mol. Its structural features facilitate various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that compounds containing the pyrazole scaffold exhibit significant biological activities, including:

- Anticancer Properties : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. Specifically, studies have highlighted the efficacy of pyrazole compounds against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Antimicrobial Activity : The presence of the amino group enhances the compound's ability to interact with microbial targets, potentially leading to antimicrobial effects .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

The mechanism through which (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone exerts its biological effects involves interaction with specific molecular targets:

- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit mitogen-activated protein kinases (MAPKs), which play critical roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Anticancer Activity : A study synthesized various pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that certain analogs significantly inhibited cell proliferation, suggesting their potential as anticancer agents .

- Antimicrobial Testing : In vitro assays demonstrated that selected pyrazole compounds showed promising antimicrobial activity against both gram-positive and gram-negative bacteria, indicating their potential as new antimicrobial agents .

- Inflammation Models : Research involving animal models of inflammation showed that administration of pyrazole derivatives led to significant reductions in inflammatory markers, supporting their use in treating inflammatory conditions .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone | High | Moderate | High |

| (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone | Moderate | High | Moderate |

| (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone | High | Low | High |

Q & A

Q. What are the common synthetic routes for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example, the nitro group in analogous pyrazole derivatives (e.g., 1-methyl-4-nitro-1H-pyrazole) can be reduced to an amino group using sodium borohydride or catalytic hydrogenation . Key intermediates are characterized via NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity. For instance, the amino group’s presence is verified by NH₂ signals in the ¹H NMR spectrum (~5-6 ppm) and molecular ion peaks in MS .

Q. How is the crystal structure of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., ethanol). Data collection involves a Bruker APEXII CCD diffractometer at 100 K, with refinement using SHELX software. Key parameters (e.g., bond angles, torsion angles) are analyzed to confirm the planar pyrazole ring and spatial arrangement of substituents. For example, a monoclinic system (space group P21/c) with unit cell dimensions a = 5.39 Å, b = 20.24 Å, c = 18.16 Å is reported for structurally similar pyrazole derivatives .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and NH₂ protons (δ ~5.5 ppm). Discrepancies between calculated and observed spectra (e.g., split NH₂ signals due to hydrogen bonding) are resolved by variable-temperature NMR or deuteration experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone?

- Methodological Answer : Optimization involves:

- Temperature : Nitro-to-amino reduction achieves higher yields (~80%) at 50–60°C with Pd/C and H₂ gas .

- pH Control : Maintaining pH 7–8 during coupling reactions minimizes side products (e.g., hydrolysis of the methanone group) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyrazole acylation .

A fractional factorial design (DoE) is recommended to identify critical parameters .

Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across assays)?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., Dalton’s lymphoma ascites cells) and controls (e.g., ciprofloxacin for antibacterial tests) .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain potency drops in vivo .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinity variations due to conformational changes in target proteins (e.g., kinase active sites) .

Q. How can computational methods predict the compound’s biological activity and selectivity?

- Methodological Answer :

- QSAR Modeling : Train models using datasets of pyrazole derivatives with known IC₅₀ values against cancer cell lines (e.g., MCF-7). Descriptors like logP and polar surface area correlate with membrane permeability .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., electron-deficient enzymes) .

- ADMET Prediction : Tools like SwissADME assess oral bioavailability and toxicity risks (e.g., hepatic CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.